1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole
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Overview
Description
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole can be achieved through several methods. One common approach involves the condensation of 2,2-dimethylpropylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with glyoxal in the presence of an acid catalyst to yield the desired imidazole derivative.
Reaction Conditions:
Step 1: Condensation
Step 2: Cyclization
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the reagents used
Scientific Research Applications
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethylpropyl)-5-phenylimidazole
- 1-(2,2-Dimethylpropyl)-5-(4-methoxyphenyl)imidazole
- 1-(2,2-Dimethylpropyl)-4-(2-methoxyphenyl)imidazole
Uniqueness
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole is unique due to the specific positioning of the 2,2-dimethylpropyl and 2-methoxyphenyl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116146-14-6 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-5-(2-methoxyphenyl)imidazole |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)10-17-11-16-9-13(17)12-7-5-6-8-14(12)18-4/h5-9,11H,10H2,1-4H3 |
InChI Key |
XBVMNXVTKFXTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2OC |
Origin of Product |
United States |
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